Ethyl 8-cyclopentyl-8-oxooctanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

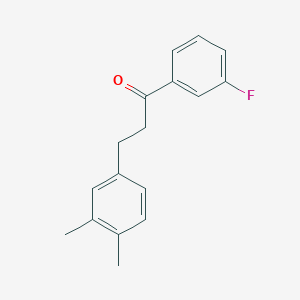

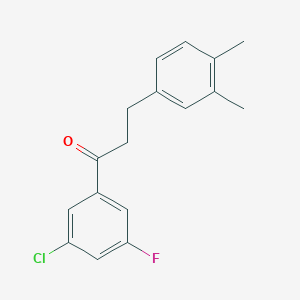

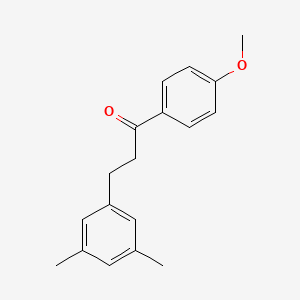

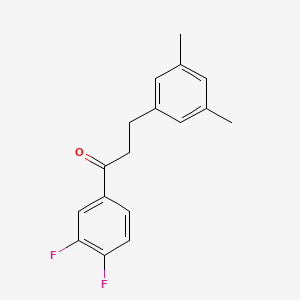

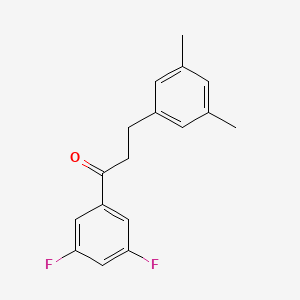

Ethyl 8-cyclopentyl-8-oxooctanoate is a chemical compound with the CAS Number: 898776-09-5. It has a molecular weight of 254.37 and its IUPAC name is ethyl 8-cyclopentyl-8-oxooctanoate .

Molecular Structure Analysis

The InChI code for Ethyl 8-cyclopentyl-8-oxooctanoate is 1S/C15H26O3/c1-2-18-15(17)12-6-4-3-5-11-14(16)13-9-7-8-10-13/h13H,2-12H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 8-cyclopentyl-8-oxooctanoate is a colorless oil . Its molecular formula is C15H26O3 and it has a molecular weight of 254.37 .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

Ethyl 8-cyclopentyl-8-oxooctanoate, as a chemical compound, finds its significance in various synthetic and catalytic applications within the realm of scientific research. One such application is in the efficient synthesis of ε-hydroxy esters, where a newly identified reductase from Rhodococcus sp. demonstrated the capability to reduce e-ketoester analogs efficiently. This process is crucial for synthesizing chiral precursors like ethyl (S)-8-chloro-6-hydroxyoctanoate, which is important for the synthesis of (R)-α-lipoic acid, highlighting the compound's role in producing valuable intermediates for further chemical syntheses (Chen et al., 2014).

Additionally, ethyl 8-cyclopentyl-8-oxooctanoate and its derivatives have been explored for potential applications in liquid crystal displays (LCDs). The synthesis of new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, through cyclization of specific precursors with 3-oxo-butyric acid ethyl ester, demonstrated significant orientation parameters in nematic liquid crystals. This indicates a high potential for their use in LCDs, showcasing the versatility of ethyl 8-cyclopentyl-8-oxooctanoate derivatives in materials science (Bojinov & Grabchev, 2003).

Metabolic Studies and Radiotracing

In the field of biomedical research, derivatives of ethyl 8-cyclopentyl-8-oxooctanoate have been utilized in developing novel radiotracers for studying medium-chain fatty acid metabolism in the liver. One such compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, was synthesized for this purpose. It demonstrated promising results in evaluating fatty acid metabolism, with potential implications for understanding liver diseases and metabolic disorders (Lee et al., 2004).

Green Chemistry and Sustainability

Moreover, ethyl 8-cyclopentyl-8-oxooctanoate and its analogs have roles in sustainable chemistry and green processes. A study on the clean transesterification process for biodiesel production using heterogeneous polymer-heteropoly acid nanocatalyst highlights the importance of such compounds in developing more sustainable chemical processes. The study demonstrated the catalyst's effectiveness in transesterification reactions, contributing to more environmentally friendly biodiesel production methods (Negm et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 8-cyclopentyl-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-2-18-15(17)12-6-4-3-5-11-14(16)13-9-7-8-10-13/h13H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDSEVOOZBEPIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645653 |

Source

|

| Record name | Ethyl 8-cyclopentyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyclopentyl-8-oxooctanoate | |

CAS RN |

898776-09-5 |

Source

|

| Record name | Ethyl 8-cyclopentyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.